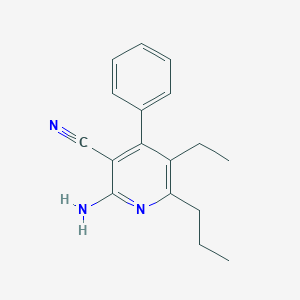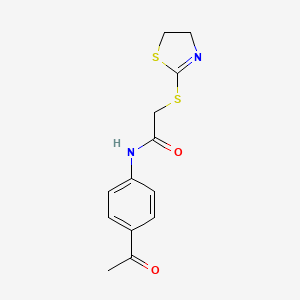
4-bromo-2,6-dimethylphenyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
4-Bromo-2,6-dimethylphenyl pivalate's synthesis involves phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of chain initiators like 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol, leading to poly(2,6-dimethyl-1,4-phenylene oxide) with well-defined molecular weights. This process is instrumental in controlling the polymer's molecular weight through the reactivities of the involved compounds and initiators (Percec & Wang, 1991).
Molecular Structure Analysis
The molecular structure of derivatives and intermediates related to 4-bromo-2,6-dimethylphenyl pivalate has been determined through methods like single-crystal X-ray diffraction. These analyses reveal significant contributions of dipolar resonance structures to the electron distribution in molecules, indicating complex molecular interactions and the arrangement of molecules in the crystal (Voss, Buddensiek, & Adiwidjaja, 2019).
Chemical Reactions and Properties
Palladium-catalyzed arylation using pivalic acid as a proton shuttle showcases the compound's role in facilitating high-yielding direct metalation-arylation reactions of unactivated arenes. This exemplifies the compound's chemical reactivity and its potential as a catalyst in organic synthesis (Lafrance & Fagnou, 2006).
Physical Properties Analysis
The physical properties, including molecular weight and structural units, are crucial for understanding the compound's behavior in polymerization and other chemical reactions. The phase transfer catalyzed polymerization technique provides a method to produce polymers with specific end-groups and molecular weights, which are essential for their subsequent applications (Percec & Wang, 1990).
Chemical Properties Analysis
4-Bromo-2,6-dimethylphenyl pivalate's chemical properties, such as its reactivity in phase transfer catalyzed polymerization and its role in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), highlight its importance in material science and organic chemistry. Its involvement in creating polymers with defined molecular weights and structural units underscores its versatility and utility in chemical synthesis (Wang & Percec, 1991).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-8-6-10(14)7-9(2)11(8)16-12(15)13(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYBJXWSITLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C(C)(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenyl pivalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)

![2-methyl-3-nitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B5637119.png)
acetic acid](/img/structure/B5637122.png)
![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5637135.png)
![2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637140.png)

![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)
![2-methoxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5637164.png)

![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)